
Héparine sodique
Vue d'ensemble
Description
L'ardeparine, commercialisée sous le nom de marque Normiflo, est un anticoagulant de type héparine de faible poids moléculaire. Elle est principalement utilisée pour la prévention de la thrombose veineuse postopératoire, en particulier après une chirurgie du genou. L'ardeparine est dérivée de l'héparine extraite de la muqueuse intestinale porcine par dégradation au peroxyde. Son poids moléculaire se situe entre 2 000 et 15 000, avec un poids moléculaire moyen de 5 500 à 6 500 .
Mécanisme D'action
Target of Action
Heparin sodium salt, also known as “(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid”, primarily targets antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor .
Mode of Action
Heparin binds reversibly to ATIII and significantly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in a conformational change in ATIII , which markedly accelerates its ability to inactivate the coagulation enzymes thrombin (factor IIa), factor Xa, and factor IXa .
Biochemical Pathways
The anticoagulant effect of heparin is mediated largely through its interaction with ATIII . This interaction leads to the inactivation of coagulation enzymes, thereby delaying the coagulation of blood . It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway .
Pharmacokinetics
The onset of action is immediate when administered by intravenous injection . When given in therapeutic doses, its anticoagulant effect must be monitored and the dosage must be adjusted frequently .
Result of Action
The primary result of heparin’s action is the prevention of blood clotting . It is indicated for prophylaxis and treatment of venous thrombosis and its extension, prevention of post-operative deep venous thrombosis and pulmonary embolism, and prevention of clotting in arterial and cardiac surgery . In cardiology, it is used to prevent embolisms in patients with atrial fibrillation .
Action Environment
Heparin remains active in aqueous solution for up to 2 years at 2–8 °C, provided the solutions have been filtered through a 0.2 mm membrane . Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability .
Applications De Recherche Scientifique
Ardeparin has several scientific research applications:
Medicine: It is used for the prevention of deep vein thrombosis and pulmonary embolism following surgeries.
Biology: Research on ardeparin contributes to understanding the mechanisms of anticoagulation and the role of heparin derivatives in biological systems.
Pharmaceutical Industry: Ardeparin is studied for its potential in developing new anticoagulant therapies and improving existing ones
Analyse Biochimique
Biochemical Properties
Heparin sodium salt plays a crucial role in biochemical reactions, particularly in the coagulation pathway. It enhances the antithrombin-mediated inactivation of proteases, thereby delaying blood coagulation . Heparin sodium salt interacts with several enzymes and proteins, including antithrombin III, which it binds to and inhibits coagulation proteases . Additionally, heparin sodium salt is synthesized in mast cells and is associated with mediators such as histamine, contributing to its role in allergy and inflammatory activity .
Cellular Effects
Heparin sodium salt influences various types of cells and cellular processes. It efficiently inhibits mesenchymal cell proliferation while promoting the proliferation of primary epithelial cells . Heparin sodium salt also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact fibroblast growth factor 21 (FGF21) signaling . Furthermore, heparin sodium salt exhibits anti-inflammatory action in conditions such as burns, bronchial asthma, and ulcerative colitis .
Molecular Mechanism
The mechanism of action of heparin sodium salt involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Heparin sodium salt binds to antithrombin III, enhancing its ability to inactivate coagulation proteases . This interaction is crucial for its anticoagulant properties. Additionally, heparin sodium salt’s role in allergy and inflammatory activity is mediated through its association with histamine and other mediators synthesized in mast cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of heparin sodium salt change over time. The stability and degradation of heparin sodium salt are important factors to consider. Heparin sodium salt solutions should not be autoclaved as additional crosslinking of the sugars may occur at high temperatures, and it should not be frozen to avoid degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use .
Dosage Effects in Animal Models
The effects of heparin sodium salt vary with different dosages in animal models. At therapeutic doses, heparin sodium salt shows beneficial effects against venous thrombosis, pulmonary embolism, and arterial thrombosis in patients with acute myocardial infarction . At high doses, heparin sodium salt may exhibit toxic or adverse effects, emphasizing the need for careful dosage management in clinical and research settings .
Metabolic Pathways
Heparin sodium salt is involved in various metabolic pathways, interacting with enzymes and cofactors. It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway . Additionally, heparin sodium salt’s role in allergy and inflammatory activity involves its interaction with histamine and other mediators synthesized in mast cells . These interactions influence metabolic flux and metabolite levels, contributing to its diverse biochemical properties .
Transport and Distribution
Heparin sodium salt is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to antithrombin III, facilitating its distribution and localization within the coagulation pathway . The transport and distribution of heparin sodium salt are crucial for its anticoagulant and anti-inflammatory effects .
Subcellular Localization
The subcellular localization of heparin sodium salt affects its activity and function. Heparin sodium salt is predominantly found in mast cells, where it is synthesized along with mediators such as histamine . Targeting signals and post-translational modifications direct heparin sodium salt to specific compartments or organelles, influencing its role in coagulation and inflammatory processes .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'ardeparine est synthétisée par dégradation au peroxyde de l'héparine. Le processus implique la dépolymérisation contrôlée de l'héparine, qui est extraite de la muqueuse intestinale porcine. La dégradation est réalisée à l'aide de peroxyde d'hydrogène dans des conditions spécifiques pour assurer la distribution souhaitée du poids moléculaire .
Méthodes de production industrielle : La production industrielle de l'ardeparine implique plusieurs étapes clés :
Préparation du tissu : La muqueuse intestinale porcine est préparée et nettoyée.
Extraction de l'héparine : L'héparine est extraite du tissu préparé à l'aide de solutions aqueuses.
Récupération de l'héparine brute : L'héparine extraite est récupérée et purifiée.
Dégradation au peroxyde : L'héparine purifiée subit une dégradation contrôlée au peroxyde pour atteindre le poids moléculaire souhaité.
Purification et contrôle qualité : L'héparine dégradée est ensuite purifiée et soumise à un contrôle qualité rigoureux pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions : L'ardeparine subit principalement des interactions liées à ses propriétés anticoagulantes. Elle ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans son utilisation thérapeutique.
Réactifs et conditions courants :
Antithrombine III : L'ardeparine se lie à l'antithrombine III, renforçant son activité.
Cofacteur II de l'héparine : Elle se lie également au cofacteur II de l'héparine, inhibant la thrombine.
Principaux produits formés : Le principal produit de l'interaction de l'ardeparine est l'inhibition du facteur Xa et de la thrombine, ce qui conduit à la prévention de la formation de caillots sanguins .
4. Applications de la recherche scientifique
L'ardeparine a plusieurs applications de recherche scientifique :
Médecine : Elle est utilisée pour la prévention de la thrombose veineuse profonde et de l'embolie pulmonaire après des chirurgies.
Biologie : La recherche sur l'ardeparine contribue à la compréhension des mécanismes de l'anticoagulation et du rôle des dérivés de l'héparine dans les systèmes biologiques.
Industrie pharmaceutique : L'ardeparine est étudiée pour son potentiel dans le développement de nouvelles thérapies anticoagulantes et l'amélioration des thérapies existantes
5. Mécanisme d'action
L'ardeparine exerce ses effets en se liant à l'antithrombine III, ce qui accélère l'inactivation du facteur Xa et de la thrombine. Cette inhibition empêche la formation de caillots de fibrine. L'ardeparine se lie également au cofacteur II de l'héparine, inhibant davantage la thrombine. Contrairement à l'héparine non fractionnée, l'ardeparine a un rapport plus élevé de l'activité anti-facteur Xa à l'activité anti-facteur IIa, ce qui la rend plus efficace dans certains scénarios cliniques .
Composés similaires :
- Daltéparine (Fragmine)
- Enoxaparine (Lovenox)
- Tinzaparine (Innohep)
Comparaison :
- Poids moléculaire : L'ardeparine a un poids moléculaire moyen de 5 500 à 6 500, ce qui est plus élevé que l'énoxaparine mais similaire à la daltéparine et à la tinzaparine .
- Rapport anti-facteur Xa à anti-facteur IIa : L'ardeparine a un rapport d'environ 2 : 1, ce qui est plus élevé que l'héparine non fractionnée mais inférieur à l'énoxaparine .
- Utilisation clinique : Bien que tous ces composés soient utilisés pour prévenir la thrombose veineuse profonde, leurs indications spécifiques et leur efficacité peuvent varier. Par exemple, l'énoxaparine est également approuvée pour le syndrome coronarien aigu, tandis que l'ardeparine ne l'est pas .
Les propriétés uniques de l'ardeparine, telles que sa plage de poids moléculaire spécifique et son activité anti-facteur Xa plus élevée, en font un anticoagulant précieux dans certains contextes cliniques.
Comparaison Avec Des Composés Similaires
- Dalteparin (Fragmin)
- Enoxaparin (Lovenox)
- Tinzaparin (Innohep)
Comparison:
- Molecular Weight: Ardeparin has an average molecular weight of 5500 to 6500, which is higher than enoxaparin but similar to dalteparin and tinzaparin .
- Anti-factor Xa to Anti-factor IIa Ratio: Ardeparin has a ratio of approximately 2:1, which is higher than unfractionated heparin but lower than enoxaparin .
- Clinical Use: While all these compounds are used for preventing deep vein thrombosis, their specific indications and effectiveness can vary. For example, enoxaparin is also approved for acute coronary syndrome, whereas ardeparin is not .
Ardeparin’s unique properties, such as its specific molecular weight range and higher anti-factor Xa activity, make it a valuable anticoagulant in certain clinical settings.
Propriétés
IUPAC Name |
6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTJABKRGRZYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O37S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872762 | |
| Record name | 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1134.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ardeparin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.08e+01 g/L | |
| Details | 'MSDS' | |
| Record name | Ardeparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | 'MSDS' | |
| Record name | Enoxaparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | 'MSDS' | |
| Record name | Reviparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | 'MSDS' | |
| Record name | Ardeparin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ardeparin binds to antithrombin III, accelerating its activity in inactivating factor Xa and thrombin, thereby inhibiting thrombosis. Ardeparin also binds to heparin cofactor II, inhibiting thrombin. Ardeparin does not effect prothrombin time (PT) assays and may prolong activated partial thromboplastin time (APTT). Ardeparin has double the anti-factor Xa activity versus anti-factor IIa activity, compared to unfractionated heparin which has approximately equal anti-factor Xa activity and anti-factor IIa activity., Enoxaparin binds to antithrombin III, a serine protease inhibitor, forming a complex that irreversibly inactivates factor Xa, which is frequently used to monitor anticoagulation in the clinical setting. Following factor Xa inactivation, enoxaparin is released and binds to other anti-thrombin molecules. Factor IIa (thrombin) is directly inhibited by enoxaparin, however with less potency than unfractionated heparin (UFH). Due to the cascade of effects resulting from enoxaparin binding, thrombin is unable to convert fibrinogen to fibrin and form a clot, preventing thromboembolic events., M118 is a novel drug candidate that has been, through Momenta's proprietary technology, rationally engineered with attributes of monitorability, reversibility, flexible administration (intravenous and subcutaneous), and both potent and predictable anti-Xa (aXa) and anti-IIa (aIIa) activity to provide anticoagulant therapy to patients with ACS. M118 is designed to interact at multiple points in the coagulation cascade by selectively binding to anti-thrombin III and thrombin, two critical factors in the formation of clots., Dalteparin potentiates the activity of ATIII, inhibiting the formation of both factor Xa and thrombin. The main difference between dalteparin and unfractionated heparin (UH) is that dalteparin preferentially inactivates factor Xa. As a result, only a slight increase in clotting time [(i.e. activated partial thomboplastin time (APTT)] is observed relative to UH. For this same reason, APTT is not used to monitor the effects of dalteparin except as an indicator for overdosage., Tinzaparin binds to the plasma protein antithrombin III, forming a complex with then accelerates the inhibition of factor Xa. Its affinity for factor Xa is 2-4 times greater than that of unbound ATIII. The inactivation of factor Xa in turn will exponentially generation of thrombin (factor IIa) molecules, which is needed to activate fibrinogen to fibrin. The coagulation cascade is inhibited because fibrin cannot be formed in the presence of tinzaparin. Like all LMWH, it cannot be given intramuscularly due to increased risk of hematoma., The mechanism of action for nadroparin is similar to all other LMWHs. Like all LMWHs, nadroparin has a pentasaccharide sequence which binds to ATIII, which potentiates the action of ATIII. This complex greatly accelerates the inactivation of factor Xa and factor IIa. As a result, the coagulation cascade is inhibited., This drug is a second-generation low molecular weight heparin (LMWH). It has a very low mean molecular weight (3600 Dalton), a long half-life (5.3 hrs) and a large anti-Xa: anti-IIa ratio (8:1). The mechanism of action of bemiparin is inhibition of factor Xa, which is a necessary step in the clotting cascade. Factor-Xa is necessary for the propagation of a thrombus. Combined with various co-factors that bind to activated platelets, Factor-Xa increases coagulation by converting prothrombin to thrombin. Activated Factor-X, bound as part of the prothrombinase complex on the external surface of activated platelets, converts significant amounts of prothrombin to thrombin, promoting the so-called ‘thrombin burst’, referring to a burst of thrombin release. A secondary but less potent mechanism of action of this drug is binding to antithrombin III and activated factor II (Factor IIa), which further prevents the propagation of thrombi. Due to its excellent pharmacological profile-the second-generation LMWH with the lowest molecular weight, the longest half-life and the highest anti-Factor Xa/anti-Factor IIa activity ratio-it can be safely used in special categories of patients (children, elderly, patients with renal impairment and congestive heart failure). Several studies demonstrated its safety and efficacy, while cost analyses show the economic benefits of bemiparin treatment as compared to other heparins. | |
| Record name | Ardeparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enoxaparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adomiparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dalteparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tinzaparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nadroparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08813 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bemiparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9005-49-6, 9041-08-1, 91449-79-5 | |
| Record name | Heparin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ardeparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enoxaparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adomiparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dalteparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tinzaparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bemiparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reviparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Parnaparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
>228 | |
| Details | https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf | |
| Record name | Bemiparin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)
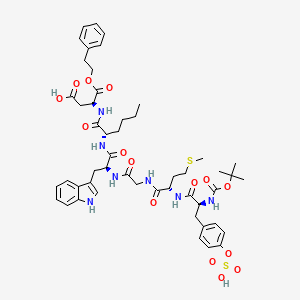
![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)
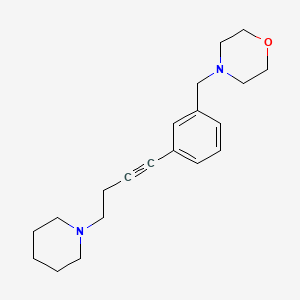
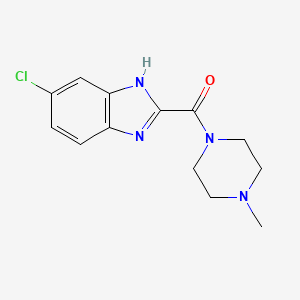
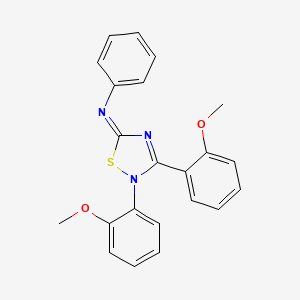
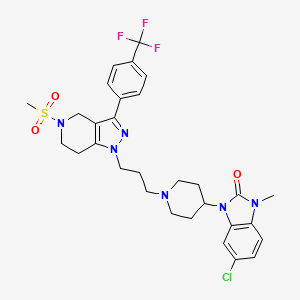
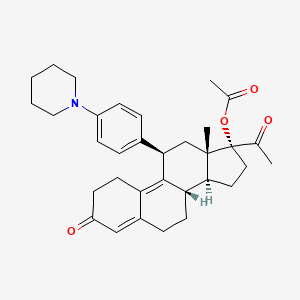
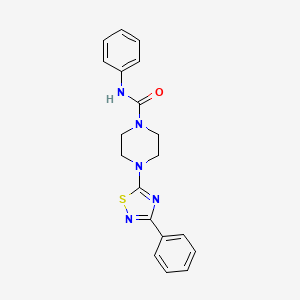

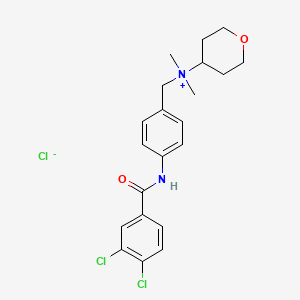
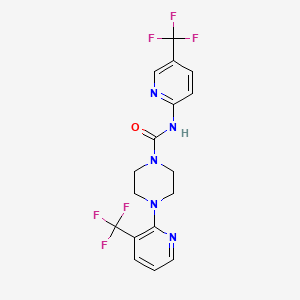
![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)
